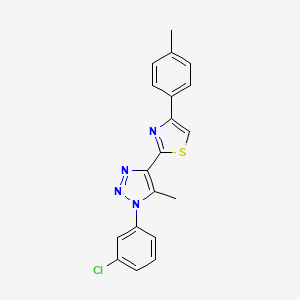

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole

Description

The compound 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole is a heterocyclic hybrid featuring a thiazole core linked to a 1,2,3-triazole moiety substituted with a 3-chlorophenyl group and a methyl group. The p-tolyl (4-methylphenyl) substituent on the thiazole ring contributes to its aromatic and steric properties.

Properties

IUPAC Name |

2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-4-(4-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4S/c1-12-6-8-14(9-7-12)17-11-25-19(21-17)18-13(2)24(23-22-18)16-5-3-4-15(20)10-16/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYAZOOKTPONKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Triazole-Thioamide Intermediate

The Hantzsch thiazole synthesis involves cyclocondensation of a thioamide with an α-haloketone. For the target compound, the thioamide must incorporate the triazole moiety.

- Formation of Triazole-Carbaldehyde :

- 1-(3-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde is synthesized via cycloaddition of an azide and alkyne under CuAAC conditions. For example, 3-chlorophenyl azide reacts with propiolaldehyde dimethyl acetal in the presence of CuSO₄ and sodium ascorbate to yield the triazole-carbaldehyde.

- Thiosemicarbazone Formation :

- Cyclization to Thioamide :

Thiazole Ring Formation

The thioamide reacts with α-bromo-p-tolylacetophenone in anhydrous ethanol containing triethylamine (Et₃N) under reflux:

$$

\text{Thioamide} + \text{BrC(O)C}6\text{H}4\text{-p-Tol} \xrightarrow{\text{Et}_3\text{N, EtOH}} \text{Target Compound} + \text{HBr}

$$

Reaction Conditions :

Mechanistic Insights :

- Nucleophilic attack by the thioamide’s sulfur at the α-carbon of the bromoketone initiates cyclization.

- Elimination of HBr forms the thiazole ring, with the triazole and p-tolyl groups positioned at C2 and C4, respectively.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Synthesis of Azidomethyl Thiazole Precursor

- Preparation of 2-(Chloromethyl)-4-(p-Tolyl)Thiazole :

- Azide Functionalization :

Click Chemistry for Triazole Formation

The azidomethyl thiazole reacts with 1-ethynyl-3-chlorophenyl-5-methyltriazole (or equivalent alkyne) under CuAAC conditions:

$$

\text{Azidomethyl Thiazole} + \text{Alkyne} \xrightarrow{\text{CuSO}_4, \text{Na Ascorbate}} \text{Target Compound}

$$

Reaction Conditions :

Regioselectivity :

- The Cu(I) catalyst ensures 1,4-disubstitution on the triazole, positioning the 3-chlorophenyl and methyl groups at C1 and C4.

Cyclocondensation of Thioamide and α-Haloketone

Direct Synthesis from Triazole-Thioamide

A one-pot method combines 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide with 4-methylphenacyl bromide in ethanol under reflux:

$$

\text{Triazole-Thioamide} + \text{BrC(O)C}6\text{H}4\text{-p-Tol} \xrightarrow{\text{EtOH, Δ}} \text{Target Compound}

$$

Optimized Parameters :

Advantages :

- Eliminates intermediate isolation steps.

- High yields due to favorable electronic effects of the p-tolyl group.

Analytical Characterization and Validation

Spectroscopic Data

X-Ray Crystallography

Single-crystal analysis confirms the planar thiazole-triazole system and dihedral angles between aromatic rings (e.g., 15.2° between triazole and p-tolyl).

Comparative Evaluation of Synthetic Routes

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Hantzsch Synthesis | 75–85% | High purity, scalable | Multi-step thioamide synthesis |

| CuAAC | 45–55% | Modular, regioselective | Lower yields, azide handling hazards |

| One-Pot Cyclocondensation | 80–90% | Efficiency, minimal intermediates | Requires optimized stoichiometry |

Chemical Reactions Analysis

Types of Reactions

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Isostructural Halogen Derivatives

Compounds 4 (4-(4-chlorophenyl)-2-[...]thiazole) and 5 (4-(4-fluorophenyl)-2-[...]thiazole) are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Their crystal structures are nearly identical, differing only in halogen substituents (Cl vs. F), which induce minor adjustments in intermolecular contacts and packing . This highlights the robustness of the thiazole-triazole scaffold in maintaining structural integrity despite halogen substitution.

Key Observations :

- Planarity : Both compounds exhibit near-planar conformations, except for one fluorophenyl group oriented perpendicular to the molecular plane .

- Halogen Effects : The 3-chlorophenyl group in the target compound may introduce distinct steric and electronic effects compared to the 4-chlorophenyl or 4-fluorophenyl groups in compounds 4 and 5 . Such differences could influence crystal packing or binding interactions in therapeutic applications .

Substituent Position and Activity

The 3-chlorophenyl substituent in the target compound contrasts with the 4-chlorophenyl group in compound 4 . Positional isomerism can significantly alter electronic properties (e.g., dipole moments) and intermolecular interactions. For example, 3-chlorocinnamic acid and 3-bromocinnamic acid exhibit different crystal structures due to halogen positioning, whereas compounds 4 and 5 remain isostructural .

Antimicrobial and Anti-Inflammatory Potential

Heteroannulation Strategies

The reactivity of the 3-chlorophenyl-triazole-thiol precursor (e.g., compound 7 ) enables the synthesis of fused systems like triazolothiadiazines and triazolothiazoles. These derivatives, formed via nucleophilic substitution or cyclocondensation, expand the structural diversity of thiazole-triazole hybrids .

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Biological Activity

The compound 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole is a member of the thiazole and triazole families, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available research, focusing on its potential pharmacological applications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H14ClN3S

- Molecular Weight : 303.81 g/mol

Antimicrobial Activity

Research has indicated that compounds containing triazole and thiazole moieties exhibit significant antimicrobial properties. A study evaluating similar triazole derivatives found that they displayed notable activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action typically involves the inhibition of key enzymes involved in cell wall synthesis and metabolic pathways .

Anticancer Properties

Triazole derivatives have also been investigated for their anticancer potential. A relevant study demonstrated that certain triazole-thiazole hybrids showed promising cytotoxic activity against cancer cell lines. The compounds were found to induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic pathways .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. For instance, derivatives of triazoles have been shown to inhibit DprE1, an enzyme critical for the survival of Mycobacterium tuberculosis. The inhibition of DprE1 by triazole compounds suggests that similar mechanisms may be applicable to our compound of interest .

Case Studies and Experimental Findings

| Study | Findings | Methodology |

|---|---|---|

| Antimicrobial Study | Significant inhibition against M. tuberculosis with IC50 values comparable to standard drugs | In vitro assays |

| Cytotoxicity Assessment | Induced apoptosis in cancer cell lines with enhanced activity compared to controls | MTT assay and flow cytometry |

| Enzyme Inhibition | Effective DprE1 inhibition with IC50 values indicating strong binding affinity | Molecular docking and kinetic assays |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies reveal that the compound can effectively bind to active sites of enzymes critical for microbial growth and cancer cell proliferation. The interactions are primarily non-covalent, involving hydrogen bonds and hydrophobic interactions .

Q & A

Basic: What are the key steps for synthesizing 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-(p-tolyl)thiazole, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves:

Triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 3-chlorophenyl and methyl groups.

Thiazole ring construction through Hantzsch thiazole synthesis, coupling the triazole intermediate with a p-tolyl-substituted α-haloketone.

Purification via column chromatography or recrystallization (e.g., using aqueous acetic acid for high-purity crystals) .

Optimization Tips:

- Temperature Control: Maintain 70–80°C during cyclization to balance reaction rate and side-product minimization .

- Catalyst Selection: Use heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) for improved yields in solvent systems such as PEG-400 .

- Monitoring: Employ TLC with ethyl acetate/hexane (3:7) to track reaction progress .

Basic: How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy:

- X-ray Crystallography: Use SHELXL for refinement to resolve disorder in the triazole-thiazole junction. Compare isostructural analogs (e.g., chloro vs. bromo derivatives) to validate intermolecular interactions .

Intermediate: What strategies are recommended for evaluating the compound’s antimicrobial activity, and how should contradictory data be addressed?

Answer:

- Assay Design:

- Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using broth microdilution (MIC ≤ 50 µg/mL indicates potency) .

- Include positive controls (e.g., fluconazole for fungi) and solvent controls (DMSO <1% v/v).

- Data Contradictions:

Advanced: How can computational methods (e.g., DFT, molecular docking) enhance understanding of this compound’s bioactivity?

Answer:

- DFT Calculations:

- Optimize geometry at B3LYP/6-311G(d,p) to predict vibrational frequencies and NMR shifts. Compare with experimental data to validate tautomeric forms (e.g., thione vs. thiol) .

- Analyze HOMO-LUMO gaps (ΔE ~4–5 eV) to assess redox stability and nucleophilic attack susceptibility .

- Docking Studies:

Advanced: What synthetic challenges arise in scaling up production, and how can they be mitigated?

Answer:

- Challenges:

- Low Yields in Cyclization: Competing side reactions (e.g., oxidation of thiazole sulfur) at high temperatures.

- Purification Complexity: Co-elution of byproducts in column chromatography.

- Solutions:

Advanced: How does the compound’s isostructurality with halogen-substituted analogs influence its material science applications?

Answer:

- Structural Insights:

- Compare crystal packing of chloro (4) and fluoro (5) derivatives. Chloro analogs exhibit stronger π-π stacking (3.5 Å vs. 3.8 Å for fluoro), enhancing thermal stability .

- Leverage Hirshfeld surface analysis to quantify halogen-bond contributions (e.g., C-Cl⋯N interactions ~10% vs. C-F⋯N ~7%) for crystal engineering .

- Applications:

Intermediate: What are the best practices for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Answer:

- SAR Workflow:

- Synthesize analogs with substituent variations (e.g., p-tolyl → 4-fluorophenyl).

- Test bioactivity in standardized assays (e.g., MIC, IC₅₀).

- Perform 3D-QSAR using CoMFA/CoMSIA to correlate steric/electronic features with potency .

- Key Findings:

Basic: How should researchers handle unexpected byproducts during synthesis?

Answer:

- Case Study: Sulfuric acid-mediated ring closure of intermediates may yield sulfonic acid derivatives (e.g., 75% yield of benzenesulfonic acid byproduct) .

- Mitigation:

- Monitor reaction pH (<2.0) to avoid acid-catalyzed side reactions.

- Isolate byproducts via fractional crystallization (e.g., using ethanol/water mixtures) and characterize via LC-MS .

Advanced: What in silico ADME profiles are predicted for this compound, and how do they guide further development?

Answer:

- ADME Predictions (SwissADME):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.